1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one
Overview
Description
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one is an organic compound that features a bromine, hydroxyl, and nitro group attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one typically involves the bromination of 2-hydroxy-3-nitrophenylpropan-1-one. The reaction conditions often include the use of bromine or a bromine source in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylpropanone derivatives.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and bromine groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)propan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
1-(5-Bromo-2-methoxy-3-nitrophenyl)propan-1-one: Contains a methoxy group instead of a hydroxyl group, influencing its solubility and reactivity.
Uniqueness
1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one is unique due to the combination of bromine, hydroxyl, and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-8(12)6-3-5(10)4-7(9(6)13)11(14)15/h3-4,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOPMNBEGDCJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679656 | |
Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-67-0 | |
Record name | 1-(5-Bromo-2-hydroxy-3-nitrophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.